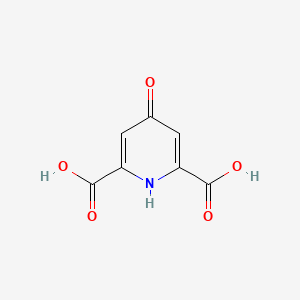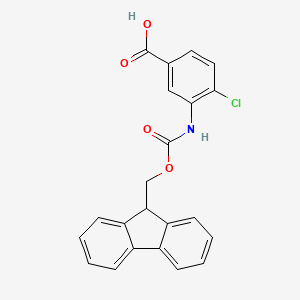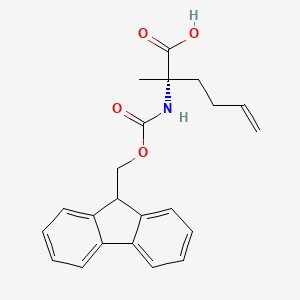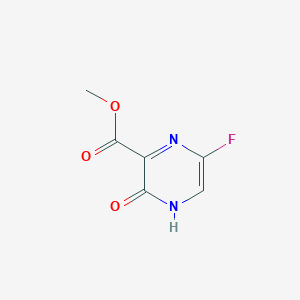
Chelidamic acid
Overview
Description
This compound effectively coordinates with many metal ions and has wide applications in various fields, including biochemistry and medical chemistry . Chelidamic acid is known for its ability to form complexes with metal ions, making it a valuable compound in scientific research and industrial applications.
Mechanism of Action
Target of Action
Chelidamic acid, a hydroxylated derivative of 2,6-pyridine-dicarboxylic acid (DPA), is a trianionic chelating agent . It effectively coordinates with many metal ions . It is among the most potent of the tested “conformationally restricted glutamate analogs” as an inhibitor of glutamate decarboxylase .
Mode of Action
The mode of action of this compound involves its interaction with its targets through coordination. The compound forms layers held by hydrogen bonds via COOH and C=O fragments and is additionally bridged by methanol . The formed H-bond network between two acid units is different from typical –COOH dimers observed, e.g., in crystals of isophtalic acid .
Biochemical Pathways
Its ability to inhibit glutamate decarboxylase suggests it may impact the glutamate system
Pharmacokinetics
The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .
Result of Action
The result of this compound’s action is its ability to inhibit glutamate decarboxylase, making it a potent inhibitor among conformationally restricted glutamate analogs . This suggests that it may have significant effects on neurotransmission, given the role of glutamate as a key excitatory neurotransmitter.
Preparation Methods
Chelidamic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl oxalate with acetone, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Chelidamic acid undergoes various chemical reactions, including:
Protonation: This compound can be protonated at different sites, including the pyridine nitrogen, pyridinol oxygen, and carboxylate oxygen atoms. The protonation constants for these steps have been determined using potentiometry and calorimetry.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Common reagents used in these reactions include acids and bases for protonation and deprotonation, as well as metal salts for complexation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chelidamic acid has a wide range of scientific research applications, including:
Biochemistry and Medical Chemistry: This compound complexes have been studied for their potential therapeutic effects, such as lowering hyperglycemia and hyperlipidemia in diabetes.
Analytical Chemistry: This compound is used as an eluent reagent in high-performance chelation ion chromatography for the separation and determination of metal ions such as iron, manganese, lead, cadmium, zinc, cobalt, and copper.
Material Science: This compound is used as an organic ligand in the synthesis of polyoxometalate-based lanthanoid hybrid compounds.
Comparison with Similar Compounds
Chelidamic acid can be compared with other similar compounds, such as:
Chelidonic acid: . It is used in the synthesis of 4-pyrone and has applications in plant biology.
Meconic acid: Meconic acid is another dicarboxylic acid with a similar structure to this compound
This compound is unique in its ability to form stable complexes with a wide range of metal ions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJJHGQACAZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160451 | |
| Record name | Chelidamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-60-3, 499-51-4 | |
| Record name | Chelidamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelidamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHELIDAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chelidamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-4-oxopyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxypyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELIDAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A59BH8SXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chelidamic acid?
A1: this compound has the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol. [, ]
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the stretching vibrations of its carboxyl and hydroxyl groups. The aromatic pyridine ring also contributes to its IR spectrum. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, , ]
Q3: Can you describe the typical coordination modes of this compound with metal ions?
A3: this compound acts as a multidentate ligand, commonly coordinating to metal ions through one nitrogen atom from the pyridine ring and two oxygen atoms from the carboxylate groups, adopting a tridentate chelating mode. [, , , , , ]
Q4: What is known about the stability of this compound under various conditions?
A4: this compound exhibits good thermal stability, with decomposition starting above 280 °C. [] Its stability in different solvents varies, and it has shown good solubility in water and some organic solvents like DMF. []
Q5: How does the presence of water molecules influence the crystal structure of this compound complexes?
A5: Water molecules play a crucial role in the supramolecular assembly of this compound complexes. They often participate in extensive hydrogen bonding networks, connecting metal complexes, ligands, and other water molecules, leading to diverse crystal structures and influencing material properties. [, , , , ]
Q6: What catalytic applications have been explored for this compound-based materials?
A6: this compound-based metal-organic frameworks (MOFs) have shown promising activity as heterogeneous catalysts for reactions like alkene hydrogenation. [] The porous nature of these MOFs, along with the presence of catalytically active metal centers, contributes to their catalytic performance.
Q7: How has computational chemistry been used to understand the properties of this compound and its complexes?
A7: Density functional theory (DFT) calculations have been employed to study various aspects of this compound systems, including:
- Analyzing the energetic features of anion-π interactions in crystal packing. []
- Investigating the relationship between molecular orbitals and non-linear optical (NLO) properties in this compound complexes. []
- Studying the influence of strong hydrogen bond interactions on the geometry of this compound complexes. []
- Analyzing the smaller trans N–M–N angle observed in some complexes. []
Q8: How do structural modifications of this compound, like halogenation, affect its coordination behavior?
A8: Replacing the hydroxyl group in this compound with a chlorine atom, forming 4-chloro-2,6-pyridinedicarboxylic acid, alters its coordination behavior. While the hydroxyl group provides an additional metal coordination site, the chlorine atom promotes halogen-based intermolecular interactions within the resulting hybrid materials. []
Q9: Have any formulation strategies been explored to improve the stability or bioavailability of this compound-based compounds?
A10: While specific formulation strategies haven't been extensively discussed in the provided research, the use of dimethylammonium as a counterion in the synthesis of a zirconium chelidamate MOF (compound 3) may point toward improving solubility and processability. []
Q10: What analytical techniques are commonly employed to characterize and quantify this compound and its complexes?
A10: Several analytical techniques are used, including:
- Elemental Analysis: Determining the elemental composition (CHN) of the compounds. [, , ]
- Infrared Spectroscopy (IR): Identifying functional groups and analyzing their vibrations. [, , , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): Investigating electronic transitions and complex formation. [, , ]
- Single-crystal X-ray Diffraction: Determining the three-dimensional structure and molecular packing of crystalline materials. [, , , , , , , , , , , , , , , ]
- Powder X-ray Diffraction (PXRD): Analyzing the crystal structure and phase purity of polycrystalline samples. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): Studying the structure and dynamics of molecules in solution. [, ]
- Thermogravimetric Analysis (TGA): Investigating the thermal stability and decomposition behavior of materials. [, , ]
- Fluorescence Spectroscopy: Studying the luminescence properties of lanthanide complexes. [, , , , ]
- Potentiometric pH Titrations: Investigating the complexation equilibria and stability constants of metal-ligand interactions in solution. []
- Gas Sorption Analysis: Evaluating the surface area and porosity of MOFs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)



![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)







